Pyrrolo[2,3-b]pyridine derivative 4 Pyrrolo[2,3-b]pyridine derivative 4
Brand Name: Vulcanchem
CAS No.:
VCID: VC14569937
InChI: InChI=1S/C17H14F3N3O2/c1-25-16(24)14-7-11-6-12(9-22-15(11)23-14)21-8-10-4-2-3-5-13(10)17(18,19)20/h2-7,9,21H,8H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C17H14F3N3O2
Molecular Weight: 349.31 g/mol

Pyrrolo[2,3-b]pyridine derivative 4

CAS No.:

Cat. No.: VC14569937

Molecular Formula: C17H14F3N3O2

Molecular Weight: 349.31 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[2,3-b]pyridine derivative 4 -

Specification

Molecular Formula C17H14F3N3O2
Molecular Weight 349.31 g/mol
IUPAC Name methyl 5-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C17H14F3N3O2/c1-25-16(24)14-7-11-6-12(9-22-15(11)23-14)21-8-10-4-2-3-5-13(10)17(18,19)20/h2-7,9,21H,8H2,1H3,(H,22,23)
Standard InChI Key MFAPLYWBOUSVJJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=CC(=CN=C2N1)NCC3=CC=CC=C3C(F)(F)F

Introduction

Structural Characteristics and Synthesis Methodologies

Core Architecture and Functionalization

Pyrrolo[2,3-b]pyridine derivative 4 features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety at the 2,3- and 3,2-positions, respectively . This scaffold permits extensive functionalization at the C3, C5, and C6 positions, enabling tailored modifications to enhance target selectivity or pharmacokinetic properties. Key structural variations include:

  • Acyl and alkyl substitutions at C3, which modulate electronic properties and steric bulk .

  • Arylation at C6 via Suzuki-Miyaura cross-coupling, a strategy employed to improve DNA intercalation capabilities .

  • Amide-linked side chains at C2, critical for optimizing binding affinity to enzymatic targets such as fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B) .

Synthetic Routes

The synthesis of derivative 4 typically involves multistep protocols:

  • Chan–Lam Coupling: A copper-mediated reaction used to introduce aryl or alkyl groups at the C5 position .

  • Saponification and Amide Formation: Hydrolysis of ester intermediates followed by coupling with amines under T3P activation yields tertiary amides, a modification shown to enhance PDE4B inhibition .

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions enable arylation at C6, broadening the compound’s interaction with nucleic acids .

Biological Activities and Mechanistic Insights

Anticancer Activity via FGFR Inhibition

Derivative 4h (a close analog of derivative 4) demonstrates potent FGFR inhibition, with IC50_{50} values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) . In vitro studies reveal:

  • Anti-Proliferative Effects: 4h suppresses 4T1 breast cancer cell proliferation (IC50_{50} = 0.8 μM) by inducing apoptosis via caspase-3 activation .

  • Metastasis Suppression: The compound reduces 4T1 cell migration and invasion by 65% and 72%, respectively, at 1 μM, likely through downregulation of MMP-9 and VEGF .

Table 1: FGFR Inhibitory Profile of Pyrrolo[2,3-b]pyridine Derivative 4h

FGFR IsoformIC50_{50} (nM)Selectivity Ratio (vs. FGFR4)
FGFR17102
FGFR2979
FGFR32528
FGFR47121

Anti-Inflammatory Action through PDE4B Targeting

Derivative 11h, a structural analog, exhibits preferential inhibition of PDE4B (IC50_{50} = 110 nM) over PDE4D (IC50_{50} = 1.1 μM), achieving a 10-fold selectivity . Key pharmacological outcomes include:

  • TNF-α Suppression: 11h reduces TNF-α release by 85% in lipopolysaccharide-stimulated macrophages at 10 μM .

  • CNS Selectivity: The compound shows negligible activity against 42 CNS receptors, minimizing off-target effects in neurological applications .

Structure-Activity Relationships (SAR)

Impact of Amide Substituents

  • Tertiary Amides: Derivatives bearing 3-fluoroazetidine (e.g., 14d) improve PDE4B inhibition 20-fold compared to secondary amides, likely due to enhanced hydrophobic interactions with the enzyme’s catalytic pocket .

  • Aryl Group Optimization: 4-Chloro-3,5-difluorophenyl substitutions at C6 boost DNA binding affinity by 40%, attributed to increased planar surface area for intercalation .

Role of Molecular Weight and LogP

Derivative 4h (MW = 483.4 g/mol, LogP = 2.8) exhibits favorable drug-likeness metrics, aligning with Lipinski’s rule of five . Lower molecular weight analogs (<450 g/mol) show improved blood-brain barrier penetration, a critical factor for CNS-targeted therapies .

Comparative Analysis with Related Heterocycles

Table 2: Pharmacological Profile of Pyrrolo[2,3-b]pyridine Derivative 4 vs. Analogous Scaffolds

Compound ClassPrimary TargetTherapeutic AreaKey Advantage
Pyrrolo[2,3-b]pyridine 4FGFR1–3, PDE4B, DNAOncology, InflammationHigh isoform selectivity (FGFR1–3)
Pyrrolo[3,4-c]pyridineOpioid receptorsPain managementAnalgesic efficacy with minimal sedation
Pyrido[2,3-b]indoleTopoisomerase IIOncologyDual DNA intercalation and enzyme inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator